molecular formula C13H12OS B1525787 1-(3-Methylthiophen-2-yl)-2-phenylethan-1-one CAS No. 1184270-90-3

1-(3-Methylthiophen-2-yl)-2-phenylethan-1-one

Cat. No.: B1525787
CAS No.: 1184270-90-3
M. Wt: 216.3 g/mol
InChI Key: GVFVFKALJSIJND-UHFFFAOYSA-N
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Description

1-(3-Methylthiophen-2-yl)-2-phenylethan-1-one is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a phenyl group and a methyl-substituted thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylthiophen-2-yl)-2-phenylethan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-methylthiophene is reacted with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. In this approach, 3-methylthiophene-2-boronic acid is coupled with phenylacetyl chloride in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3). This method offers high selectivity and yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylthiophen-2-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield the corresponding thiophene derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where reagents like bromine (Br2) or nitric acid (HNO3) can introduce halogen or nitro groups, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Bromine (Br2) in acetic acid or nitric acid (HNO3) in sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Mechanism of Action

The mechanism of action of 1-(3-Methylthiophen-2-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its ability to modulate voltage-gated sodium and calcium channels, as well as the GABA transporter (GAT) . These interactions result in the stabilization of neuronal membranes and inhibition of excessive neuronal firing, thereby exerting anticonvulsant effects.

Comparison with Similar Compounds

1-(3-Methylthiophen-2-yl)-2-phenylethan-1-one can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(3-methylthiophen-2-yl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c1-10-7-8-15-13(10)12(14)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFVFKALJSIJND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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